3-NitrobenzoicAcidForSynthesis
Description
Significance of Aromatic Nitro Carboxylic Acids in Contemporary Organic Chemistry
Aromatic nitro carboxylic acids are a class of compounds that hold considerable importance in modern organic chemistry. numberanalytics.comscispace.com The presence of both the electron-withdrawing nitro group and the carboxylic acid group on the aromatic ring creates a unique electronic environment, influencing the molecule's reactivity and making it a versatile building block in synthesis. wikipedia.orgchemicalbook.com These compounds are crucial intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, dyes, and functional materials. guidechem.comnumberanalytics.comontosight.ai The nitro group can be readily reduced to an amino group, providing a pathway to various aniline (B41778) derivatives, which are themselves important synthetic precursors. scispace.comchemcess.com Furthermore, the carboxylic acid functionality allows for a range of reactions, such as esterification and amidation, further expanding their synthetic potential. chemcess.comtruman.edu
Strategic Importance of 3-Nitrobenzoic Acid as a Key Synthetic Precursor
3-Nitrobenzoic acid serves as a vital precursor in numerous organic syntheses. wikipedia.orgguidechem.comchemicalbook.com One of its most significant applications is in the preparation of 3-aminobenzoic acid through the reduction of the nitro group. wikipedia.orgchemcess.com This transformation is a critical step in the synthesis of various dyes and other specialty chemicals. wikipedia.orgchemicalbook.com
The compound is also utilized in the synthesis of other valuable molecules. For instance, it is a precursor for 3-nitrobenzoyl chloride, which is formed by reacting 3-nitrobenzoic acid with a chlorinating agent. chemcess.com This acid chloride is a reactive intermediate that can be used to introduce the 3-nitrobenzoyl group into other molecules. Additionally, 3-nitrobenzoic acid can undergo esterification reactions with alcohols to form the corresponding esters, such as methyl 3-nitrobenzoate. truman.edu
Recent research has also highlighted its use in the preparation of more complex derivatives. For example, it can be a starting material for the synthesis of 4-anilino-3-nitrobenzoic acid and 2-iodo-3-nitrobenzoic acid, which are valuable intermediates in medicinal chemistry and materials science. ontosight.ai
Evolution of Synthetic Utility and Academic Interest in 3-Nitrobenzoic Acid Chemistry
The synthetic utility of 3-nitrobenzoic acid has been recognized for a considerable time, primarily due to its role as a precursor to dyes and other aromatic compounds. wikipedia.orgchemcess.com Historically, its preparation has been a standard procedure in organic chemistry, often involving the nitration of benzoic acid. wikipedia.orgchemicalbook.com This reaction typically yields the 3-nitro isomer as the major product due to the meta-directing effect of the carboxylic acid group. wikipedia.org
Over the years, academic and industrial interest has expanded beyond its traditional applications. Researchers have explored its use in various synthetic transformations and have investigated the properties of its derivatives. For example, studies have demonstrated the trypanocidal action of 3-nitrobenzoic acid and its derivatives, indicating potential applications in medicinal chemistry. guidechem.com Furthermore, its effectiveness as a corrosion inhibitor for mild steel has been a subject of investigation. guidechem.comresearchgate.net
The development of new synthetic methodologies continues to enhance the utility of 3-nitrobenzoic acid. Advances in catalysis and reaction conditions have enabled more efficient and selective transformations of this versatile molecule, ensuring its continued relevance in contemporary chemical research and development. rsc.orgchemrevlett.com
Interactive Data Tables
Physical and Chemical Properties of 3-Nitrobenzoic Acid
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molar Mass | 167.12 g/mol |
| Appearance | Off-white to yellowish-white crystalline solid |
| Melting Point | 139-141 °C |
| Density | 1.494 g/cm³ |
| Solubility in water | 0.24 g/100 mL (at 15 °C) |
| Acidity (pKa) | 3.47 (in water) |
| LogP | 1.83 |
Data sourced from multiple references. wikipedia.orgnih.govchemcess.com
Spectroscopic Data of 3-Nitrobenzoic Acid
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 170.06, 148.39, 135.79, 130.96, 129.92 |
| IR (Prism) | SADTLER REF NUMBER: 11481(K) |
| UV (Alcohol) | MAX ABSORPTION: 215 NM (LOG E= 4.35); 255 NM (LOG E= 3.85) |
Properties
CAS No. |
121-92-3 |
|---|---|
Molecular Formula |
C9H18BNO3 |
Synonyms |
3-NitrobenzoicAcidForSynthesis |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Nitrobenzoic Acid Production
Regioselective Nitration of Benzoic Acid
The direct nitration of benzoic acid remains the most common industrial method for the synthesis of 3-nitrobenzoic acid. This electrophilic aromatic substitution reaction is dictated by the deactivating, meta-directing nature of the carboxylic acid group. The reaction typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Process Optimization for Enhanced 3-Nitrobenzoic Acid Yield
Optimizing the reaction conditions is paramount to maximizing the yield of 3-nitrobenzoic acid. Key parameters that are manipulated include temperature, reaction time, and the ratio of reactants. Lowering the reaction temperature is a critical factor in controlling the exothermic nitration reaction and improving the selectivity for the meta-isomer. Many laboratory and industrial procedures recommend maintaining the temperature below 0-5°C, particularly during the addition of the nitrating mixture, to suppress the formation of unwanted byproducts.
Furthermore, the composition of the nitrating mixture and the choice of solvent can significantly influence the reaction outcome. The use of fuming nitric acid in concentrated sulfuric acid is a common approach. The reaction time is also a crucial variable; after the initial addition of the nitrating agent, the reaction is often allowed to proceed for a specific duration to ensure complete conversion of the starting material. Post-reaction workup, including pouring the reaction mixture onto ice followed by filtration and washing, is essential for isolating the crude product. Subsequent purification steps, such as recrystallization, are then employed to obtain high-purity 3-nitrobenzoic acid.
Table 1: Effect of Reaction Conditions on 3-Nitrobenzoic Acid Yield
| Parameter | Condition | Effect on Yield |
| Temperature | Low (e.g., 0-10°C) | Increases selectivity for the meta-isomer, enhancing the relative yield of 3-nitrobenzoic acid. |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Standard and effective for generating the nitronium ion. The ratio can be optimized. |
| Reaction Time | Optimized duration | Ensures completion of the reaction without promoting side reactions or degradation. |
| Purification | Recrystallization | Improves the purity of the final product by removing isomeric impurities. |
Minimization of Ortho- and Para-Isomer Formation
A significant challenge in the nitration of benzoic acid is the concurrent formation of ortho- and para-nitrobenzoic acid isomers. The carboxylic acid group, being a meta-director, channels the majority of the electrophilic attack to the meta position. However, a minor proportion of substitution still occurs at the ortho and para positions. Typically, the nitration of benzoic acid yields approximately 75-80% of the meta-isomer, 15-20% of the ortho-isomer, and a smaller amount of the para-isomer (around 1-5%).
The formation of these isomers is a direct consequence of the electronic effects of the carboxyl group. While the deactivating nature of the group disfavors substitution at all positions compared to benzene (B151609), the deactivation is most pronounced at the ortho and para positions due to resonance effects that place a partial positive charge at these locations. Consequently, the meta position, being less deactivated, is the primary site of attack.
Minimizing the formation of these byproducts is a key aspect of process optimization. As mentioned, maintaining low reaction temperatures is crucial. Careful control over the addition rate of the nitrating agent also helps to prevent localized temperature increases that can favor the formation of the ortho and para-isomers. Separation of the desired meta-isomer from the ortho and para byproducts is typically achieved through purification techniques like fractional crystallization, leveraging the different solubilities of the isomers.
Table 2: Typical Isomer Distribution in the Nitration of Benzoic Acid
| Isomer | Typical Yield (%) |
| 3-Nitrobenzoic acid (meta) | 75 - 80 |
| 2-Nitrobenzoic acid (ortho) | 15 - 20 |
| 4-Nitrobenzoic acid (para) | 1 - 5 |
Mechanistic Insights into Aromatic Nitration Regioselectivity
The regioselectivity observed in the nitration of benzoic acid is fundamentally explained by the mechanism of electrophilic aromatic substitution and the electronic properties of the substituent. The carboxylic acid group (-COOH) is an electron-withdrawing group, primarily through the inductive effect of the electronegative oxygen atoms and, more significantly, through a resonance effect that withdraws electron density from the aromatic ring.
The mechanism proceeds through the formation of a positively charged intermediate known as the arenium ion or sigma complex. When the electrophile (NO₂⁺) attacks the aromatic ring, it can add to the ortho, meta, or para positions. By examining the resonance structures of the resulting arenium ions, the preference for meta-substitution becomes clear.
For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the carboxylic acid group. This is a highly destabilized arrangement because the electron-withdrawing carboxyl group intensifies the positive charge. In contrast, for meta attack, the positive charge in the resonance structures of the arenium ion is never located on the carbon atom attached to the carboxyl group. As a result, the intermediate for meta-substitution is more stable (less destabilized) than the intermediates for ortho and para-substitution. Consequently, the activation energy for the formation of the meta-arenium ion is lower, leading to the meta-product being the major isomer formed.
Alternative Synthetic Routes to 3-Nitrobenzoic Acid
While direct nitration of benzoic acid is the most common method, alternative synthetic strategies exist for the preparation of 3-nitrobenzoic acid. These routes can be advantageous in specific contexts, potentially offering different impurity profiles or utilizing different starting materials.
Oxidative Transformations of Nitro-Substituted Aromatic Substrates
An alternative approach to 3-nitrobenzoic acid involves the oxidation of a pre-existing methyl or aldehyde group on a nitro-substituted benzene ring. This strategy circumvents the direct nitration of benzoic acid and the associated isomer separation challenges.
One such method is the oxidation of 3-nitrotoluene (B166867). The methyl group of 3-nitrotoluene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction is typically carried out under heating in an aqueous solution. This route is effective because the nitro group is generally stable to these oxidizing conditions.
Similarly, 3-nitrobenzaldehyde (B41214) can be oxidized to 3-nitrobenzoic acid. This transformation can be achieved using milder oxidizing agents than those required for the oxidation of a methyl group. For instance, potassium permanganate or even air in the presence of a suitable catalyst can effect this conversion.
Hydrolysis of Nitrobenzoic Esters
Another viable synthetic pathway to 3-nitrobenzoic acid is through the hydrolysis of its corresponding esters, such as methyl 3-nitrobenzoate or ethyl 3-nitrobenzoate. orgsyn.org This two-step approach involves first the nitration of the parent ester (e.g., methyl benzoate) followed by hydrolysis of the resulting nitro ester.
The nitration of methyl benzoate (B1203000), similar to benzoic acid, predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. orgsyn.org This ester can then be hydrolyzed to 3-nitrobenzoic acid. The hydrolysis can be carried out under either acidic or basic conditions. quora.com Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common and efficient method. orgsyn.org This route can sometimes offer advantages in terms of purification, as the intermediate ester may be easier to purify than the carboxylic acid itself. orgsyn.org A yield of 90-96% can be achieved from the hydrolysis of methyl m-nitrobenzoate. orgsyn.org
Green Chemistry Approaches in 3-Nitrobenzoic Acid Synthesis
In response to the growing need for environmentally benign chemical processes, significant research has focused on developing green synthetic routes for 3-nitrobenzoic acid. These methods prioritize the use of safer reagents, milder reaction conditions, and the reduction of hazardous waste compared to traditional nitration or oxidation techniques. A primary focus has been the catalytic oxidation of 3-nitrotoluene using clean oxidants like molecular oxygen or air, which replaces stoichiometric and often hazardous oxidizing agents.
Biomimetic catalysts, such as metalloporphyrins, have shown considerable promise in the green oxidation of nitrotoluenes. These catalysts mimic natural enzyme functions to activate molecular oxygen for selective oxidation. Studies on the oxidation of p-nitrotoluene using metalloporphyrins (RTPPMIIICl where M = Fe, Co, Mn) and dioxygen as the oxidant have achieved high yields (up to 90.4%) under mild conditions (55 °C and 2.0 MPa of O₂). The catalytic activity is influenced by the central metal ion, following the order Mn > Fe > Co, and by the electronic nature of substituents on the porphyrin ring. Other catalytic systems, such as those involving cobalt (II) acetate (B1210297) or a combination of MnO₂ and RuO₄, have also been successfully employed for the liquid-phase air oxidation of nitrotoluene isomers, achieving high yields and purity.
These green catalytic methods offer substantial advantages, including:
Replacement of hazardous oxidants: Utilizing O₂ or air instead of agents like nitric acid or dichromate.
Milder reaction conditions: Often operating at lower temperatures and pressures, which reduces energy consumption.
Improved selectivity: Reducing the formation of unwanted byproducts.
Catalyst recyclability: Many of the developed catalysts can be recovered and reused, minimizing waste.
| Catalytic System | Substrate | Oxidant | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Metalloporphyrins (RTPPMnIIICl) | p-Nitrotoluene | O₂ (2.0 MPa) | 55 °C, Alkaline Medium | Up to 90.4% | |
| Cobalt(II) Acetate | 1,3-dimethyl-2-nitrobenzene | Oxygen Source | Heated, Under Pressure | High Conversion | |
| MnO₂ / RuO₄ | o-Nitrotoluene | O₂ (0.1-2 MPa) | 100-150 °C, Methanol (B129727) | 89-92% | |
| Metal Catalyst | 3-nitro o-Xylene | Dioxygen (from air) | 90-100 °C | Up to 80% |
Advanced Purification and Isolation Techniques for High Purity 3-Nitrobenzoic Acid
The synthesis of 3-nitrobenzoic acid, particularly through the nitration of benzoic acid, invariably produces a mixture of isomers, primarily the 2-nitro and 4-nitro analogs, alongside the desired 3-nitro product. Consequently, effective purification is critical to isolate 3-nitrobenzoic acid at high purity. While traditional single-solvent recrystallization is a common method, advanced techniques have been developed to achieve superior separation and yield.
One highly effective method involves a controlled pH-adjustment process. This technique leverages the differences in solubility of the nitrobenzoic acid isomers and their salts. The process begins with dissolving the crude isomeric mixture in water by adding a base to adjust the pH to a range of 8 to 12. In this basic solution, the acids are converted to their more soluble salt forms. The solution can then be clarified by filtration to remove any insoluble impurities. Subsequently, the pH of the filtrate is carefully lowered to a range of 1.5 to 3.5 by adding an acid, such as dilute nitric acid. This controlled acidification causes the selective precipitation of 3-nitrobenzoic acid, while the other isomers tend to remain in the mother liquor. This process can achieve a purity of 97% with a recovery rate of 95%.
Recrystallization remains a fundamental and widely used purification technique. The choice of solvent is crucial for effective purification, with ideal solvents being those in which 3-nitrobenzoic acid is significantly more soluble at high temperatures than at low temperatures. Various solvents and solvent systems have been identified as effective for this purpose. After dissolving the crude acid in a minimal amount of hot solvent, the solution is cooled slowly to allow for the formation of well-defined crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated via filtration.
| Technique | Key Steps | Typical Purity/Recovery | Reference |
|---|---|---|---|
| pH-Adjustment Precipitation | 1. Dissolve crude mix at pH 8-12. 2. Filter solution. 3. Precipitate product by lowering pH to 1.5-3.5. 4. Heat slurry to 60-65°C and cool. 5. Filter and dry. | 97% Purity 95% Recovery | |
| Recrystallization from Water | Dissolve in hot water, cool slowly, filter crystals. | Good, but can have lower yields if not optimized. | |
| Recrystallization from Ethanol (B145695) | Dissolve in hot ethanol (often with charcoal for decolorization), cool, filter. | Effective for removing colored impurities. | |
| Recrystallization from Benzene | Dissolve in hot benzene, cool slowly to crystallize. | An effective non-polar solvent option. | |
| Recrystallization from Methanol/Water | Dissolve in hot methanol, add water until cloudy, reheat to clarify, then cool. | A versatile mixed-solvent system. |
Chemical Reactivity and Mechanistic Principles of 3 Nitrobenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, including the formation of esters and amides, and under certain conditions, the removal of the group through decarboxylation.
Esterification Reactions with Diverse Alcohols
The conversion of 3-nitrobenzoic acid to its corresponding esters is a common and important reaction. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. brainly.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product, it is crucial that the starting 3-nitrobenzoic acid is completely dry, as any water present will shift the equilibrium back towards the reactants. truman.edu
The mechanism of Fischer esterification involves several key steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. brainly.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. brainly.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. brainly.commasterorganicchemistry.com
This method is effective for a variety of alcohols. For instance, the reaction of 3-nitrobenzoic acid with methanol (B129727) produces methyl 3-nitrobenzoate. truman.edunih.gov Similarly, esterification with glycerol (B35011) can be achieved by heating the reactants at reflux temperature with sulfuric acid as a catalyst and using toluene (B28343) as an entraining liquid to remove the water formed during the reaction. google.com
| Alcohol | Catalyst | Key Reaction Conditions | Ester Product | Source |
|---|---|---|---|---|
| Methanol | Concentrated H₂SO₄ | Reflux for 1 hour in anhydrous methanol. | Methyl 3-nitrobenzoate | truman.edu |
| Methanol | N-bromosuccinimide (NBS) | Heated at 70 °C for 20 hours. | Methyl 3-nitrobenzoate | nih.gov |
| Glycerol | Sulphuric acid | Heated at reflux temperature in toluene (as entraining liquid). | Glycerol 3-nitrobenzoate | google.com |
Amide Bond Formation and Acid Chloride Synthesis
Amide bonds can be formed from 3-nitrobenzoic acid, typically through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride. The synthesis of 3-nitrobenzoyl chloride is readily accomplished by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgorgsyn.org For example, heating 3-nitrobenzoic acid with an excess of thionyl chloride at reflux for several hours yields 3-nitrobenzoyl chloride. orgsyn.org The excess thionyl chloride can then be removed by distillation. orgsyn.org
Once formed, the highly reactive 3-nitrobenzoyl chloride can readily react with various amines to form the corresponding amides. This reaction is a standard method for creating amide linkages and is applicable to a wide range of primary and secondary amines. google.com The general procedure involves adding the acid chloride to a solution of the amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.
| Reagent for Acid Chloride Formation | Intermediate | Subsequent Reaction | Product Class | Source |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | 3-Nitrobenzoyl chloride | Reaction with an amine | 3-Nitrobenzamide derivative | orgsyn.org |
| Phosphorus pentachloride (PCl₅) | 3-Nitrobenzoyl chloride | Reaction with an amine | 3-Nitrobenzamide derivative | orgsyn.org |
Decarboxylation Pathways and Reaction Conditions
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a challenging transformation for aromatic carboxylic acids unless activating functional groups are present on the ring. lneya.comnist.gov For benzoic acid itself, decarboxylation often requires harsh conditions, such as heating with a copper catalyst in quinoline. lneya.com
The presence of a strong electron-withdrawing group, such as the nitro group in 3-nitrobenzoic acid, can facilitate decarboxylation under specific conditions. One effective method is the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine. This reaction has been reported to produce carbon dioxide from m-nitrobenzoic acid in yields of over 90%. cdnsciencepub.com In general, decarboxylation of aromatic acids is easier than that of fatty acids, and the reaction can be promoted by heating, sometimes in the presence of a catalyst or in an alkaline medium. lneya.com However, for unactivated or moderately deactivated acids like 3-nitrobenzoic acid, simple heating is often insufficient, and specific reagents or catalytic systems are required to achieve efficient conversion. nist.gov
Transformations of the Aromatic Nitro Group
The nitro group (-NO₂) is a key functionality that can undergo reduction and also significantly influences the reactivity of the aromatic ring towards nucleophilic attack.
Selective Reduction to Amino Functionalities
The selective reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation, converting 3-nitrobenzoic acid into 3-aminobenzoic acid, a valuable building block for dyes and other compounds. wikipedia.org A variety of reducing agents and catalytic systems can achieve this transformation with high chemoselectivity, leaving the carboxylic acid group intact.
Catalytic hydrogenation is a common method, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.orgsciencemadness.org Transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas, is also effective. Reagents like triethylsilane with a Pd/C catalyst or formic acid with an iron-based catalyst can reduce nitroarenes to anilines in good yields under mild conditions. organic-chemistry.org
Other effective systems for this reduction include metal/acid combinations or metal hydrides. For example, a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in aqueous acetonitrile (B52724) can rapidly reduce nitroarenes to their corresponding amines in high yields at room temperature. asianpubs.org Another approach utilizes zinc or magnesium powder with hydrazine (B178648) glyoxylate, which selectively reduces the nitro group even in the presence of other reducible functionalities like carboxylic acids. niscpr.res.in The neutralization of 3-nitrobenzoic acid to its salt, followed by reduction with hydrazine hydrate (B1144303) in the presence of a catalyst like Raney-Ni or iron powder, is another viable route to 3-aminobenzoic acid. google.com
| Reducing System | Key Reaction Conditions | Product | Source |
|---|---|---|---|
| H₂ / Pd/C | Hydrogen atmosphere, often in a solvent like methanol. | 3-Aminobenzoic acid | organic-chemistry.orgsciencemadness.org |
| NaBH₄ / NiCl₂·6H₂O | Aqueous acetonitrile, room temperature. | 3-Aminobenzoic acid | asianpubs.org |
| Zinc powder / Hydrazine glyoxylate | Room temperature or gentle warming. | 3-Aminobenzoic acid | niscpr.res.in |
| Hydrazine hydrate / Raney-Ni | Reaction at 40-110 °C after neutralization of the acid. | 3-Aminobenzoic acid | google.com |
| Fe / CaCl₂ | Catalytic transfer hydrogenation. | 3-Aminobenzoic acid | organic-chemistry.org |
Role in Nucleophilic Aromatic Substitution Processes
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr). youtube.combritannica.com In an SNAr reaction, a nucleophile attacks an aromatic ring that bears a good leaving group (like a halogen) and replaces it. libretexts.org
The reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the nucleophile attacking the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comstackexchange.com The presence of a strong electron-withdrawing group is crucial for stabilizing this negatively charged intermediate. youtube.com
For this stabilization to be effective, the electron-withdrawing group must be located at the ortho or para position relative to the leaving group. libretexts.orgstackexchange.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance. stackexchange.com In 3-nitrobenzoic acid (or its derivatives where the carboxylic acid is converted to a leaving group), the nitro group is in the meta position. A meta-directing nitro group cannot directly stabilize the negative charge of the intermediate through resonance. libretexts.orgstackexchange.com Therefore, the nitro group in 3-nitrobenzoic acid does not activate the ring for SNAr reactions at the positions ortho or para to itself in the same way an ortho or para nitro group would. While the inductive effect of the meta-nitro group still deactivates the ring, it does not provide the powerful resonance stabilization necessary for facile SNAr reactions.
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the aromatic ring in 3-nitrobenzoic acid is significantly influenced by the electronic properties of its two substituents: a nitro group (-NO₂) and a carboxyl group (-COOH). Both of these groups are electron-withdrawing, which has profound effects on the molecule's participation in electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and making it less reactive in EAS reactions. wikipedia.org
Both the nitro and carboxyl groups are potent deactivating groups. chemicalbook.com The presence of these two groups on the same aromatic ring renders 3-nitrobenzoic acid substantially less reactive towards electrophiles than benzene itself. Consequently, harsher reaction conditions, such as higher temperatures and stronger catalysts, are often required to induce electrophilic substitution on the 3-nitrobenzoic acid ring.
The deactivating nature of these groups also dictates the position at which a new electrophile will attack the ring. Deactivating groups, with the exception of halogens, are generally meta-directors. This means that the incoming electrophile will preferentially bond to the carbon atom at the meta position relative to the existing substituent. In the case of 3-nitrobenzoic acid, both the nitro and carboxyl groups direct incoming electrophiles to the positions meta to themselves.
The electron-withdrawing nature of the nitro and carboxyl groups stems from a combination of inductive and resonance effects.
Inductive Effect (-I): Both the nitro and carboxyl groups are highly electronegative. The nitrogen atom in the nitro group and the oxygen atoms in the carboxyl group pull electron density away from the carbon atom of the benzene ring to which they are attached. This effect is transmitted through the sigma (σ) bonds of the molecule, leading to a general decrease in electron density around the entire ring.
Resonance Effect (-M or -R): Both substituents also withdraw electron density through resonance. The nitro group can delocalize the pi (π) electrons of the aromatic ring onto its oxygen atoms. Similarly, the carbonyl group within the carboxyl function can pull π-electron density from the ring. This delocalization is most pronounced at the ortho and para positions relative to the substituent.
The resonance structures of nitrobenzene (B124822) and benzoic acid illustrate how the ortho and para positions acquire a partial positive charge, making them less attractive to an incoming electrophile. The meta position, while still deactivated by the inductive effect, does not bear this partial positive charge and is therefore the most electron-rich and reactive site for electrophilic attack. In 3-nitrobenzoic acid, both groups work in concert to deactivate the ring and direct incoming electrophiles to the positions meta to them (C5, and to a lesser extent, C2, C4, and C6, which are ortho or para to one of the groups).
The relative deactivating strength of these groups is also a factor. The nitro group is one of the strongest deactivating groups, more so than the carboxyl group. This strong electron-withdrawing capacity not only reduces the ring's reactivity but also increases the acidity of the carboxylic acid. The pKa of 3-nitrobenzoic acid is approximately 3.47, making it about ten times more acidic than benzoic acid (pKa ≈ 4.2). wikipedia.org This increased acidity is due to the stabilization of the conjugate base (3-nitrobenzoate) by the electron-withdrawing nitro group.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating | Meta-directing |
| Carboxyl (-COOH) | Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Deactivating | Meta-directing |
Detailed Mechanistic Investigations of 3-Nitrobenzoic Acid Reactions
The presence of both a reducible nitro group and a versatile carboxylic acid function allows 3-nitrobenzoic acid to participate in a variety of chemical transformations. Mechanistic studies have elucidated the pathways for several of these key reactions.
Reduction of the Nitro Group:
The conversion of the nitro group in 3-nitrobenzoic acid to an amino group to form 3-aminobenzoic acid is a synthetically important reaction. A common method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). sarthaks.comvedantu.com The generally accepted mechanism for this type of reduction proceeds in a stepwise manner:
Step 1: Reduction to Nitrosobenzene: The nitro group is first reduced to a nitroso group (-NO). This involves the transfer of electrons from the metal (the reducing agent) and protonation by the acid.
Step 2: Reduction to Phenylhydroxylamine: The nitroso group is further reduced to a hydroxylamine (B1172632) derivative (-NHOH).
Step 3: Reduction to Aniline (B41778): Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).
Throughout this process, the tin metal acts as the electron donor, being oxidized from Sn to Sn²⁺ and subsequently to Sn⁴⁺. The hydrochloric acid provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. sarthaks.com
Fischer Esterification:
The carboxylic acid group of 3-nitrobenzoic acid can be converted to an ester through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edubyjus.com The mechanism is a reversible, multi-step process:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic. brainly.commasterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. brainly.com
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.com
Thermal Decarboxylation:
Upon heating to a sufficiently high temperature (above 238 °C), 3-nitrobenzoic acid can undergo decarboxylation, losing carbon dioxide to form nitrobenzene. chemcess.com Kinetic studies on the thermal decarboxylation of the three isomers of nitrobenzoic acid in solvents like glycerol and aniline have provided insights into the reaction mechanism. For m-nitrobenzoic acid, the reaction is found to be kinetically first-order and is suggested to proceed through a unimolecular electrophilic substitution (SE1) mechanism. oup.comoup.com
The key steps in this proposed mechanism are:
Heterolytic Cleavage: The rate-determining step involves the slow cleavage of the bond between the carboxyl group and the aromatic ring. The electron-withdrawing nature of the nitro group in the meta position facilitates this C-C bond cleavage by stabilizing the resulting carbanion. oup.com
Formation of a Carbanion Intermediate: A proton is abstracted from the carboxylic acid, leading to the formation of a resonance-stabilized aryl carbanion and carbon dioxide.
Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium to yield the final product, nitrobenzene.
The rate of this reaction is influenced by the solvent, being faster in more basic solvents like aniline compared to glycerol, which supports the proposed SE1 mechanism. oup.com
| Reaction | Key Reagents | General Mechanism Type | Key Intermediates |
|---|---|---|---|
| Nitro Group Reduction | Sn, HCl | Stepwise Reduction | Nitrosobenzene, Phenylhydroxylamine derivatives |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate |
| Thermal Decarboxylation | Heat | Unimolecular Electrophilic Substitution (SE1) | Aryl Carbanion |
Applications of 3 Nitrobenzoic Acid As a Core Synthetic Building Block
Precursor in the Synthesis of Substituted Aromatic Amines
One of the most significant applications of 3-nitrobenzoic acid is its role as a precursor to 3-aminobenzoic acid. wikipedia.orgchemcess.com The reduction of the nitro group to an amino group is a fundamental transformation that opens the door to a vast number of subsequent reactions. This conversion is typically achieved through catalytic hydrogenation or by using dissolving metal reduction methods. chemcess.comyoutube.com
The resulting product, 3-aminobenzoic acid, is a valuable substituted aromatic amine used extensively in further organic synthesis. wikipedia.orgnih.gov Various reagents and conditions can be employed for this reduction, each with its own specific advantages. Common methods include the use of tin and concentrated hydrochloric acid, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or reduction with agents like sodium dithionite. sciencemadness.orgresearchgate.netchemistrystudent.com
| Reducing Agent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methanol (B129727) solvent | 3-Aminobenzoic acid | sciencemadness.org |
| Tin (Sn) / Hydrochloric Acid (HCl) | Reflux, followed by NaOH workup | 3-Aminobenzoic acid | researchgate.netchemistrystudent.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH/NH₃ | 3-Aminobenzoic acid | sciencemadness.org |
| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Raney-Ni, Iron powder, or other catalysts; 40-110°C | Aminobenzoic acid compounds | google.com |
Intermediate in the Fabrication of Industrial Dyes and Pigments
3-Nitrobenzoic acid is a key intermediate in the manufacturing of various industrial dyes and pigments. chemcess.comforemost-chem.com Its primary role in this field is as a precursor to 3-aminobenzoic acid, which serves as a foundational component for the synthesis of azo dyes. wikipedia.orgnih.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), constitute the largest group of synthetic colorants used in the textile and food industries. arid.mywikipedia.org
The synthesis process involves the diazotization of 3-aminobenzoic acid, where its primary amino group is converted into a diazonium salt using nitrous acid. This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the final azo dye structure. arid.mynih.gov The specific color and properties of the resulting dye can be tailored by carefully selecting the coupling partner. dyestuffintermediates.com For instance, 3-aminobenzoic acid can be diazotized and coupled with compounds like N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to produce direct dyes. dyestuffintermediates.com
Utility in the Construction of Pharmaceutical and Agrochemical Intermediates
The structural framework of 3-nitrobenzoic acid is a valuable starting point for the synthesis of a variety of intermediates used in the pharmaceutical and agrochemical industries. chemimpex.compengnuochemical.com The presence of two distinct functional groups allows for sequential and selective modifications, enabling the construction of more complex molecules with potential biological activity. nbinno.com
Its derivative, 3-aminobenzoic acid, is a particularly important intermediate. wikipedia.orgchemcess.com The amino and carboxylic acid groups can be further functionalized to introduce desired pharmacophores or to build the core structure of active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides. foremost-chem.comnbinno.com
Derivatives of aminonitrobenzoic acids are integral to the construction of complex nitrogen-containing heterocyclic systems, which are common scaffolds in many drug molecules. The strategic placement of the amino, nitro, and carboxylic acid groups can be exploited to facilitate ring-closing reactions to form these heterocyclic structures. For example, substituted 2-aminobenzoic acids are used to synthesize quinazolin-4-ones, a class of compounds investigated for a range of biological activities. In a related synthesis, resin-bound 4-fluoro-3-nitrobenzoic acid is used as a starting material to produce 1,5-benzodiazepin-2-ones. This process involves reaction with β-amino acids, followed by reduction of the nitro group and subsequent cyclization to form the seven-membered heterocyclic ring. researchgate.net
3-Nitrobenzoic acid and its halogenated derivatives serve as versatile scaffolds for the development of advanced organic structures. The functional groups on the aromatic ring provide multiple reaction sites for derivatization. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which can then undergo a host of further reactions. chemcess.com This multifunctionality allows chemists to build a diverse library of compounds from a single starting material. For instance, the conversion of 3-nitro-2-styryl benzoic acids to their corresponding acid chlorides and subsequent reaction with amines demonstrates a pathway to novel amide derivatives.
Application in Materials Science and Supramolecular Chemistry
The utility of 3-nitrobenzoic acid extends into the realm of materials science, where it is used in the development of specialized materials. chemimpex.com Its rigid aromatic structure and reactive functional groups make it a candidate for building supramolecular assemblies and functional polymers.
3-Nitrobenzoic acid is employed in the production of specialty polymers. chemimpex.com Its incorporation into polymer backbones can enhance specific properties of the material, such as thermal stability and chemical resistance. chemimpex.com While direct polymerization of 3-nitrobenzoic acid is less common, its derivatives can be used as monomers or modifying agents. For example, related compounds like 3-Methyl-4-Nitrobenzoic Acid have been shown to improve the mechanical strength and thermal properties of polymer formulations when incorporated. nbinno.com This suggests that the nitrobenzoic acid moiety is a valuable component for creating high-performance materials suitable for demanding applications. nbinno.com
Co-crystallization Studies for Solid-State Engineering
The strategic use of 3-nitrobenzoic acid in co-crystallization has emerged as a significant area of research in solid-state engineering. Co-crystals are multi-component solids where different molecules are held together in a crystal lattice through non-covalent interactions. This technique allows for the modification of the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules without altering their chemical structure.
In one study, 3-nitrobenzoic acid was co-crystallized with the well-known analgesic, paracetamol. This research provided valuable insights into the structural dynamics of the resulting co-crystal, demonstrating how the introduction of 3-nitrobenzoic acid can influence the crystal packing and intermolecular interactions of the API.
Another investigation detailed the co-crystallization of 3,5-dinitrobenzoic acid, a derivative of 3-nitrobenzoic acid, with two antipsychotic agents. This study resulted in the formation of a simple 1:1 salt with one agent and a 1:2 acid salt with the other, the latter of which featured a notably short O-H⋯O hydrogen bond. The formation of these different structures highlights the versatility of nitro-substituted benzoic acids in forming diverse supramolecular assemblies through a combination of O-H⋯O, N-H⋯O, and C-H⋯O hydrogen bonds, as well as π-π stacking interactions.
The table below summarizes key findings from co-crystallization studies involving nitrobenzoic acids.
| Co-former 1 | Co-former 2 | Ratio | Key Interactions | Reference |
| 3-Nitrobenzoic acid | Paracetamol | - | Hydrogen bonding, π-π stacking | (Chahande, 2023) |
| 3,5-Dinitrobenzoic acid | Trihexyphenidyl | 1:1 | O-H⋯O, N-H⋯O, C-H⋯O hydrogen bonds | (Shaibah et al., 2019) |
| 3,5-Dinitrobenzoic acid | Chlorprothixene | 1:2 | Very short O-H⋯O hydrogen bond | (Shaibah et al., 2019) |
Function as a Ligand in Coordination Chemistry and Metal-Organic Frameworks
The carboxylate group of 3-nitrobenzoic acid makes it an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of coordination complexes and metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. These materials have gained significant attention due to their potential applications in gas storage, separation, and catalysis.
A derivative of 3-nitrobenzoic acid, 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid, has been utilized in the synthesis of three different metal-organic frameworks with cadmium (Cd), copper (Cu), and neodymium (Nd). chemcess.comguidechem.com The resulting MOFs exhibited diverse structures, from a dense three-dimensional framework with the cadmium complex to a chain structure with the copper complex. chemcess.comguidechem.com These studies demonstrate how the specific metal ion and the coordination geometry influence the final architecture of the MOF. chemcess.comguidechem.com
Furthermore, research into 3-nitro-4-(pyridin-4-yl)benzoic acid has shown that a single ligand can be used to build topologically different MOFs. wikipedia.org In this work, three novel MOFs with distinct three-dimensional frameworks were synthesized, showcasing the influence of reaction conditions and the metal-to-ligand ratio on the final structure. wikipedia.org
The table below provides examples of MOFs constructed using derivatives of 3-nitrobenzoic acid.
| Ligand | Metal Ion(s) | Resulting MOF Structure | Reference |
| 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid | Cd | 3D framework with 1D Cd chains | chemcess.comguidechem.com |
| 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid | Cu | Chain structure forming a 3D network | chemcess.comguidechem.com |
| 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid | Nd | 3D network | chemcess.comguidechem.com |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd, Ni | Topologically different 3D frameworks | wikipedia.org |
Catalytic and Electrocatalytic Applications
Beyond its role as a structural component, 3-nitrobenzoic acid and its derivatives are also involved in various catalytic and electrocatalytic processes. These applications leverage the electronic properties of the nitro and carboxylic acid groups to facilitate chemical transformations.
Role in Photocatalytic Degradation Processes
A significant application of 3-nitrobenzoic acid is in the development of materials for the photocatalytic degradation of environmental pollutants. A study focusing on a copper(II) complex with mixed ligands, including 3-nitrobenzoate, demonstrated its effectiveness in the photocatalytic degradation of methylene (B1212753) blue dye. sigmaaldrich.com Under visible light irradiation, the complex acted as a photocatalyst, generating reactive oxygen species that led to the breakdown of the dye molecule. This research highlights the potential of metal complexes incorporating 3-nitrobenzoic acid in water purification technologies.
Participation in Electrocatalytic Water Oxidation
The same copper(II) complex with 3-nitrobenzoic acid as a ligand has also shown promise in electrocatalytic water oxidation. sigmaaldrich.com Water oxidation is a key reaction in water splitting for hydrogen fuel production. The study revealed that the complex could efficiently catalyze the oxygen evolution reaction, a critical step in water oxidation. This dual functionality in both photocatalysis and electrocatalysis underscores the versatility of 3-nitrobenzoic acid-based complexes in renewable energy applications.
Application as a Catalyst or Co-catalyst in Organic Reactions
While 3-nitrobenzoic acid is widely recognized as a crucial raw material and intermediate in organic synthesis, its direct application as a catalyst or co-catalyst in organic reactions is less commonly reported. It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals. For instance, it is a key starting material for the production of 3-aminobenzoic acid, a vital component in the synthesis of certain azo dyes. chemcess.com
In the context of esterification reactions, nitrobenzoic acids can be esterified with glycerol (B35011) in the presence of an acid catalyst to produce glycerol esters. While not acting as the primary catalyst itself, its chemical properties are central to the transformation.
It is important to note that while 3-nitrobenzoic acid is a fundamental building block, its role in many organic reactions is that of a reactant or precursor rather than a catalyst that is regenerated at the end of the reaction cycle.
Derivatives and Analogues of 3 Nitrobenzoic Acid: Synthesis and Advanced Applications
Synthesis Strategies for Functionalized 3-Nitrobenzoic Acid Derivatives
The synthesis of functionalized 3-nitrobenzoic acid derivatives leverages a range of organic reactions to introduce new chemical moieties onto the aromatic ring or modify the existing carboxylic acid group. These strategies are designed to produce halogenated, alkylated, and multifunctional analogues, each with unique properties and potential applications.
The introduction of halogen atoms (F, Cl, Br, I) to the 3-nitrobenzoic acid framework can significantly alter its chemical reactivity and physical properties. A common strategy involves the direct halogenation of a precursor, followed by modification to introduce the required nitro and carboxyl groups.
One documented synthesis for 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol. The process involves a sequence of reactions:
Nitration: The starting material, o-methylphenol, undergoes nitration to selectively generate the key intermediate, 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The hydroxyl group is then replaced with a chlorine atom to yield 2-chloro-3-nitrotoluene.
Fluorination: A subsequent halogen exchange reaction replaces the chlorine with fluorine, producing 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized to a carboxylic acid, yielding the target compound, 2-fluoro-3-nitrobenzoic acid.
More general halogenation methods often employ N-halosuccinimides (such as NBS for bromination and NCS for chlorination) for mild and effective aromatic halogenation. These reagents, sometimes in combination with catalysts or specific solvent systems, allow for controlled introduction of halogens onto aromatic rings.
Table 1: Synthesis of 2-Fluoro-3-Nitrobenzoic Acid
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | Nitrating agent | 2-Methyl-6-nitrophenol |
| 2 | Chlorination | Chlorinating agent | 2-Chloro-3-nitrotoluene |
| 3 | Fluorination | Fluorinating agent | 2-Fluoro-3-nitrotoluene |
The attachment of alkyl and alkoxy groups to the 3-nitrobenzoic acid structure is another important functionalization strategy. Alkoxy derivatives, in particular, can be synthesized with high purity and yield through the nitration of a substituted benzoic acid precursor.
For example, 3-nitro-4-alkoxybenzoic acids are produced by reacting a 4-alkoxybenzoic acid with nitric acid. The reaction conditions, including the concentration of nitric acid and the temperature, are controlled to achieve selective nitration at the position ortho to the alkoxy group. This method has been successfully applied to synthesize derivatives such as 3-nitroanisic acid (from 4-methoxybenzoic acid) and 4-n-butoxy-3-nitrobenzoic acid (from 4-n-butoxybenzoic acid), achieving high purity (e.g., 99.6%) and yields (e.g., 88.5% for 3-nitroanisic acid).
The synthesis of alkyl-substituted derivatives can be approached by starting with an appropriate alkyl-substituted benzene (B151609) or benzoic acid and introducing the nitro group via electrophilic nitration, with careful consideration of the directing effects of the existing substituents.
Table 2: Synthesis of 3-Nitro-4-alkoxybenzoic Acids
| Starting Material | Product | Nitrating Agent | Temperature | Purity | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzoic acid | 3-Nitroanisic acid | 40-80% Nitric Acid | 90°C | 99.6% | 88.5% |
| 4-Isopropyloxybenzoic acid | 4-Isopropyloxy-3-nitrobenzoic acid | 40-80% Nitric Acid | 30-100°C | 99.4% | - |
Creating derivatives with multiple, distinct functional groups opens up a wider range of applications. These multifunctional compounds can serve as complex building blocks in organic synthesis.
A key example is 4-amino-3-nitrobenzoic acid, which contains both an amino and a nitro group. Its synthesis can be achieved through several routes, including the nitration of benzoic acid followed by a controlled partial reduction of one nitro group in a dinitrobenzoic acid precursor, or by the nitration of methyl benzoate (B1203000) followed by hydrolysis. wikipedia.org
More complex derivatives, such as 3-nitro-2-styrenyl benzoic acid amides, have also been synthesized. chemicalbook.com This multi-step process involves:
A base-catalyzed condensation reaction between substituted benzaldehydes and methyl 2-methyl-3-nitrobenzoate to form a 3-nitro-2-styryl benzoic acid. chemicalbook.com
Conversion of the resulting carboxylic acid to an acid chloride using thionyl chloride, catalyzed by N,N-dimethylformamide. chemicalbook.com
Reaction of the acid chloride with an amine (e.g., N-butylamine) to form the final amide derivative. chemicalbook.com This sequence demonstrates how the carboxylic acid function of 3-nitrobenzoic acid can be readily converted into other functional groups like amides, adding further complexity and functionality to the molecule. chemicalbook.com
Comparative Reactivity and Regioselectivity of Substituted Analogues
The reactivity of the 3-nitrobenzoic acid ring towards further substitution is heavily influenced by the two existing substituents. Both the carboxylic acid (-COOH) and the nitro group (-NO₂) are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgchemicalbook.comchemcess.com Their combined effect makes further substitution difficult. chemcess.com These groups are also meta-directors, meaning they direct incoming electrophiles to the C5 position, and to a lesser extent, the C1 (ipso) and C3 positions, which are meta relative to the other group. wikipedia.orgcognitoedu.org
When an additional substituent is present on the ring, the regioselectivity of a subsequent EAS reaction is determined by the cumulative directing effects of all groups.
Halogenated Analogues: In a hypothetical scenario of electrophilic substitution on a 2-halo-3-nitrobenzoic acid, the outcome is dictated by competing directing effects. The -COOH and -NO₂ groups strongly deactivate the ring and direct incoming electrophiles meta to their own positions. Halogens, while also deactivating, are ortho, para-directors. The incoming electrophile would therefore be directed to positions ortho and para to the halogen. The final product distribution would depend on the balance between these electronic influences and steric hindrance, with the powerful deactivating nature of the nitro and carboxyl groups likely dominating the outcome.
The prediction of regioselectivity in such polysubstituted systems can be complex. Computational methods like RegioSQM, which calculate proton affinities to identify the most nucleophilic centers, and the use of shape-selective catalysts like zeolites in certain reactions, represent advanced approaches to predicting and controlling the outcomes of these reactions. cardiff.ac.uknih.gov
Emerging Applications of Advanced Derivatives
The development of novel 3-nitrobenzoic acid derivatives continues to expand their utility in specialized areas of chemical synthesis.
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. This methodology relies on anchoring a starting material to a solid polymer support (resin), performing chemical transformations, and finally cleaving the desired product from the support.
Derivatives of 3-nitrobenzoic acid are well-suited for application in SPOS, particularly as photolabile linkers. The nitrobenzyl motif is a known photolabile functional group, meaning it can be cleaved by exposure to UV light. A derivative such as 3-nitrobenzyl alcohol (obtainable from the reduction of 3-nitrobenzoic acid) can be attached to a polymer resin, such as polystyrene.
In this application, the hydroxyl group of the 3-nitrobenzyl alcohol derivative is esterified with the first building block of the target molecule, anchoring it to the solid support. Subsequent synthetic steps are carried out on this polymer-bound substrate. Upon completion of the synthesis, the final compound can be released from the resin by irradiation with UV light, which cleaves the benzylic ester bond. This traceless cleavage method is advantageous as it does not leave residual functionality on the product molecule. The use of such polymer-bound derivatives facilitates purification, as excess reagents and by-products can be simply washed away from the insoluble resin, streamlining the synthesis of complex molecules and combinatorial libraries.
Role in Complex Molecule and Natural Product Total Synthesis
3-Nitrobenzoic acid serves as a versatile and strategic building block in the total synthesis of complex molecules and natural products. Its utility stems from the presence of two key functional groups on a stable aromatic scaffold: the carboxylic acid and the nitro group. The carboxylic acid moiety provides a handle for various transformations, including amide bond formation, esterification, and reduction. The nitro group, a strong electron-withdrawing group, can be readily converted into an amino group, which is a crucial functional group in a vast array of bioactive natural products, particularly alkaloids. This ortho-meta substitution pattern allows for the introduction of specific regiochemistry, which is often a critical challenge in the synthesis of complex targets.
One of the most elegant applications of a 3-nitrobenzoic acid-derived intermediate is in the concise total synthesis of the Amaryllidaceae alkaloid, (+)-pancratistatin. This natural product exhibits potent anticancer and antiviral activities, making it an important target for synthetic chemists. In a convergent synthesis developed by Rovis and co-workers, a densely functionalized benzamide (B126), prepared from 3-nitrobenzoic acid, was coupled with a sugar-derived nitroalkene in a key Rh(III)-catalyzed C-H bond activation/addition reaction. nih.govresearchgate.net This strategy allowed for the rapid assembly of the core structure of (+)-pancratistatin with high diastereoselectivity. nih.gov
The synthesis of the required benzamide fragment begins with commercially available 3-nitrobenzoic acid. The carboxylic acid is first converted to the corresponding amide. Subsequent functionalization of the aromatic ring, guided by the directing effects of the nitro and amide groups, allows for the introduction of the necessary substituents to match the natural product's structure. The nitro group in this intermediate serves a dual purpose: it facilitates certain synthetic transformations and is later reduced to an amine, which is essential for the formation of the lactam ring in the final product. nih.gov
The key steps in the total synthesis of (+)-pancratistatin involving the 3-nitrobenzoic acid-derived benzamide are summarized in the table below.
Key Transformations in the Total Synthesis of (+)-Pancratistatin
| Reaction Step | Starting Material | Key Reagents and Conditions | Product | Significance |
|---|---|---|---|---|
| Benzamide Formation and Functionalization | 3-Nitrobenzoic Acid | 1. Amide formation 2. Multi-step functionalization of the aromatic ring | Densely Functionalized Benzamide | Installation of the required substituents and the amide directing group for the subsequent C-H activation. |
| Rh(III)-Catalyzed C-H Bond Addition | Functionalized Benzamide and a D-glucose-derived Nitroalkene | Rh(III) catalyst | Coupled Product | Convergent and highly diastereoselective formation of the core structure of (+)-pancratistatin. nih.gov |
| Lactam Formation | Coupled Product | 1. Nitro group reduction 2. Intramolecular transamidation | (+)-Pancratistatin | Completion of the natural product synthesis by forming the characteristic B-ring lactam. nih.gov |
Further showcasing the utility of 3-nitrobenzoic acid in the synthesis of complex heterocyclic systems is its use in the preparation of substituted indazoles. While not a total synthesis of a natural product, this methodology provides access to a core scaffold present in many medicinally important compounds. In a palladium-catalyzed double C(sp2)–H bond functionalization, a derivative of 3-nitrobenzoic acid can be envisioned to undergo a sequential nitration/cyclization process to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. This transformation involves the chelate-assisted cleavage of two C–H bonds, leading to the formation of the indazole ring system.
The following table outlines the key aspects of this synthetic strategy.
Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives
| Reaction Type | Starting Material Derived from | Key Reagents and Conditions | Product Core Structure | Significance of 3-Nitrobenzoic Acid Moiety |
|---|---|---|---|---|
| Palladium-Catalyzed Double C(sp2)–H Bond Functionalization | 3-Nitrobenzoic Acid | Palladium catalyst, sulfonyl hydrazide | 3-Nitro-1-(phenylsulfonyl)-1H-indazole | The nitro group serves as a key functional handle in the final product, and the substitution pattern of the starting material directs the regiochemistry of the cyclization. |
Theoretical and Computational Chemistry Studies of 3 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of 3-Nitrobenzoic acid, which in turn dictate its reactivity and physical properties.
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A computational study on 3-Nitrobenzoic acid using the PM7 Hamiltonian in the MOPAC software package calculated the energy of the HOMO to be -11.350 eV and the energy of the LUMO to be -1.875 eV tandfonline.com. These values are crucial for understanding the molecule's behavior in chemical reactions, such as its application as a corrosion inhibitor tandfonline.com.
| Parameter | Energy (eV) |
| EHOMO | -11.350 |
| ELUMO | -1.875 |
| Energy Gap (ΔE) | 9.475 |
This interactive data table provides the HOMO and LUMO energies for 3-Nitrobenzoic acid, allowing for a quick assessment of its electronic properties.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a more quantitative method within Density Functional Theory (DFT) to predict the local reactivity of different atomic sites in a molecule. The Fukui function, denoted as f(r), identifies which atoms are more susceptible to electrophilic, nucleophilic, or radical attack.
There are three main types of condensed Fukui functions:
f+ : for nucleophilic attack (attack by an electron donor)
f- : for electrophilic attack (attack by an electron acceptor)
f0 : for radical attack
A study on the corrosion inhibition properties of 3-Nitrobenzoic acid utilized Fukui function analysis to determine the active sites for adsorption on a metal surface. The analysis revealed that the molecule is adsorbed through the delocalization of electrons in the nitro group, specifically involving the oxygen atoms O(11) and O(12) and the nitrogen atom N(10) tandfonline.com. This indicates that these atoms have high Fukui function values, making them the primary sites for interaction with the metal surface. While the specific numerical values for the Fukui functions were not provided in the cited study, the qualitative finding highlights the importance of the nitro group in the reactivity of 3-Nitrobenzoic acid.
Computational Investigations of Reaction Mechanisms and Kinetics
Computational chemistry plays a vital role in mapping out the intricate details of chemical reactions, including the identification of reaction pathways, transition states, and the calculation of associated energetic parameters.
Prediction of Reaction Pathways and Transition State Structures
The synthesis of 3-Nitrobenzoic acid is commonly achieved through the electrophilic nitration of benzoic acid. In this reaction, the carboxylic acid group acts as a meta-director, leading to the preferential addition of the nitro group at the 3-position of the benzene (B151609) ring. Computational studies can model this reaction to determine the precise mechanism, including the structure of the intermediates and the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism.
While specific computational studies detailing the transition state structure for the nitration of benzoic acid to form 3-Nitrobenzoic acid were not found in the search results, the general mechanism is well-established. It involves the formation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile. The nitronium ion attacks the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). The transition state would resemble this intermediate. Finally, a proton is removed from the ring to restore aromaticity, yielding 3-Nitrobenzoic acid.
Derivation of Kinetic and Thermodynamic Parameters
Computational methods can provide valuable quantitative data on the kinetics and thermodynamics of chemical reactions. This includes the calculation of activation energies (Ea), enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of reaction and activation.
A study on the thermal decomposition of nitrobenzoic acid isomers using differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) determined the average apparent activation energy for the decomposition of m-nitrobenzoic acid to be 203.43 kJ mol⁻¹ researchgate.net.
Furthermore, research on the use of 3-Nitrobenzoic acid as a corrosion inhibitor has provided thermodynamic and kinetic data for its adsorption process on metal surfaces. The adsorption was found to be an endothermic and spontaneous process, with Gibbs free energy of adsorption (ΔG⁰ads) values supporting a physical adsorption mechanism tandfonline.comtandfonline.com. The activation energies for the corrosion process in the presence of 3-Nitrobenzoic acid were also calculated, with values ranging from 26.02 to 59.02 J/mol and 63.70 to 75.69 J/mol depending on the conditions and the metal surface tandfonline.comtandfonline.com.
Another study investigated the thermodynamic parameters for the transfer of 3-Nitrobenzoic acid from water to aqueous salt solutions. The free energies, enthalpies, and entropies of transfer were reported, providing insights into the solute-solvent interactions niscpr.res.in.
| Reaction/Process | Parameter | Value |
| Thermal Decomposition | Average Apparent Activation Energy (Ea) | 203.43 kJ mol⁻¹ |
| Corrosion Inhibition (Adsorption) | Gibbs Free Energy of Adsorption (ΔG⁰ads) | -11.65 to -25.25 kJ/mol |
| Corrosion Inhibition | Activation Energy (Ea) | 26.02 to 75.69 J/mol |
This interactive data table summarizes key kinetic and thermodynamic parameters for different processes involving 3-Nitrobenzoic acid, offering a comparative view of its energetic landscape.
Modeling of Intermolecular Interactions and Adsorption Phenomena
Theoretical and computational chemistry provides significant insights into the behavior of 3-Nitrobenzoic acid at a molecular level. These studies are crucial for understanding its interactions in various environments, from crystal lattices to interfaces, and for interpreting experimental data.
Adsorption Isotherm Analysis (e.g., Langmuir, Frumkin Models)
The study of adsorption isotherms is essential for understanding the interaction between inhibitor molecules and a metal surface. For 3-Nitrobenzoic acid, its role as a corrosion inhibitor on mild steel in acidic solutions has been analyzed using these models. The results indicate that the adsorption process is favored by the mechanism of charge transfer from the charged inhibitor molecule to the charged metal surface, indicating physical adsorption. researchgate.net
Adsorption isotherm models like Langmuir and Frumkin are used to describe the equilibrium characteristics of adsorption. The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites, with no interaction between the adsorbed molecules. wikipedia.orgyoutube.com In contrast, the Frumkin isotherm accounts for molecular interactions between the adsorbed species. researchgate.net
In the case of 3-Nitrobenzoic acid inhibiting the corrosion of mild steel, the experimental data has been shown to fit the Frumkin adsorption isotherm model. researchgate.net The Frumkin isotherm can be expressed by the following equation:
log [ (θ / (1-θ)) * C ] = log Kads + gθ
Where:
C is the inhibitor concentration.
θ is the degree of surface coverage.
Kads is the adsorption equilibrium constant.
g is the molecular interaction parameter. ekb.eg
The fit to the Frumkin model suggests that interactions between the adsorbed 3-Nitrobenzoic acid molecules on the steel surface are significant. researchgate.net The adsorption has been found to be a spontaneous and exothermic process. researchgate.net
| Adsorption Model | Applicability to 3-Nitrobenzoic Acid | Key Findings |
|---|---|---|
| Langmuir Isotherm | Less applicable than Frumkin model in studied systems. | Assumes monolayer adsorption with no intermolecular interactions. wikipedia.org |
| Frumkin Isotherm | Provides a good fit for the adsorption of 3-Nitrobenzoic acid on mild steel. researchgate.net | Accounts for interactions between adsorbed molecules; indicates a physical and spontaneous adsorption process. researchgate.net |
Computational Crystal Structure Prediction and Intermolecular Forces
Computational methods are employed to predict the crystal structure of organic molecules and to understand the energetic and structural roles of intermolecular forces. Quantum chemical calculations can be used to assess the structural and energetic aspects of crystal formation, including the prediction of solid solutions between chemically similar molecules like nitrobenzoic acid derivatives. lu.lv
In the crystal structure of a complex containing the 3-nitrobenzoate anion and a 3-nitrobenzoic acid molecule, intermolecular hydrogen bonding plays a critical role. researchgate.net Studies on related substituted nitrobenzoic acids confirm the prevalence of these strong hydrogen-bonded motifs, which form the primary building blocks of the crystal structure. nih.govresearchgate.net
| Intermolecular Force | Description | Relevance to 3-Nitrobenzoic Acid Crystal Structure |
|---|---|---|
| O-H···O Hydrogen Bonds | Strong, directional interaction between the carboxylic acid groups. | Typically forms centrosymmetric dimers, which are the primary structural motif. |
| C-H···O Hydrogen Bonds | Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors from nitro or carboxyl groups. | Link the primary dimer units into tapes, ribbons, or more complex 3D networks. nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stacking of the molecular layers and overall crystal stability. nih.gov |
Vibrational Spectroscopy Analysis and Conformation Studies via Density Functional Theory
Density Functional Theory (DFT) has become a standard and powerful tool for the computational study of molecular structures, vibrational frequencies, and conformational analysis. slideshare.netijtsrd.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, can accurately predict the equilibrium geometry and vibrational spectra (FT-IR and FT-Raman) of benzoic acid derivatives. scirp.orgresearchgate.net
The theoretical workflow for analyzing 3-Nitrobenzoic acid typically involves several steps. First, the geometry of the molecule is optimized to find the lowest energy structure. ijtsrd.com For 3-Nitrobenzoic acid, this includes considering different conformers. A key conformational feature is the orientation of the carboxylic acid group relative to the nitro group. For the related 4-methyl-3-nitrobenzoic acid, two primary conformers, cis and trans, are identified based on the dihedral angle of the O-H bond relative to the adjacent C-C bond. scirp.org DFT calculations show that the cis conformer is more stable due to its lower ground state energy. scirp.org
Once the optimized geometry of the most stable conformer is obtained, the harmonic vibrational frequencies are calculated. researchgate.net It is a common observation that theoretical frequencies calculated with DFT are often higher than the experimental values. researchgate.net This discrepancy arises from the neglect of anharmonicity and the use of finite basis sets. researchgate.net To improve the agreement with experimental data, the computed frequencies are often uniformly scaled using empirical scaling factors. researchgate.net This scaled quantum mechanical (SQM) force field method has proven to be very effective. ijtsrd.com For 4-methyl-3-nitrobenzoic acid, the application of scaling factors reduced the root mean square (RMS) error between calculated and experimental frequencies significantly, demonstrating the high accuracy of the approach. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, or NO₂ symmetric stretching. ijtsrd.com
| Computational Step | Purpose | Example from a Substituted 3-Nitrobenzoic Acid Study scirp.orgresearchgate.net |
|---|---|---|
| Geometry Optimization | To find the most stable molecular structure (bond lengths, angles). | Calculations identified the cis conformer of 4-methyl-3-nitrobenzoic acid as the global energy minimum. |
| Frequency Calculation | To predict the FT-IR and FT-Raman spectra. | Vibrational frequencies were computed using the B3LYP/6-311++G basis set. |
| Frequency Scaling | To correct for systematic errors and improve agreement with experimental spectra. | Use of scaling factors reduced the RMS error from 168.5 cm⁻¹ to 11.68 cm⁻¹. |
| Potential Energy Distribution (PED) Analysis | To assign specific vibrational modes to the calculated frequencies. | Enabled detailed assignment of bands observed in the experimental FT-IR and FT-Raman spectra. |
Biocatalytic Transformations and Environmental Considerations in 3 Nitrobenzoic Acid Chemistry
Enzymatic Degradation Pathways of 3-Nitrobenzoic Acid
The microbial breakdown of nitroaromatic compounds is a key area of research for environmental remediation. nih.gov Aerobic bacteria have evolved various oxidative and reductive pathways to metabolize these challenging substrates. dtic.mil The initial step often involves either the reduction of the nitro group or its removal, paving the way for the cleavage of the aromatic ring and subsequent entry into central metabolic pathways. dtic.mil
Nitroaromatic dioxygenases are critical enzymes in the oxidative biodegradation of nitroaromatic compounds. nih.gov One such enzyme, the 3-nitrobenzoic acid dioxygenase complex (MnbAB) from Comamonas sp. JS46, has been studied to understand its substrate preferences. nih.govsensusimpact.com While MnbAB exhibits the highest activity towards its primary substrate, 3-Nitrobenzoic acid, it can also act on other substituted nitrobenzoic acid derivatives, albeit with lower efficiency. nih.govsensusimpact.com
The substrate specificity of MnbAB has been evaluated using various nitroaromatic compounds. oup.com Studies have shown that MnbAB has a relatively narrow substrate range with a strong preference for 3-Nitrobenzoic acid. oup.com The presence of a hydroxyl or amino group at the ortho position relative to the nitro group has been found to decrease the activity of MnbAB. nih.govsensusimpact.com Interestingly, the enzyme can accept 2-(4-nitrophenyl)acetic acid, which contains an additional methylene (B1212753) group between the aromatic ring and the carboxyl group, indicating some flexibility in its active site. nih.govsensusimpact.com In contrast to enzymes like nitrobenzene (B124822) dioxygenase, which have broad substrate specificities, MnbAB demonstrates a more specialized catalytic function. oup.com
| Substrate | Relative Activity (%) |
|---|---|
| 3-Nitrobenzoic acid | 100 |
| 3,5-Dinitrobenzoic acid | 34 |
| 3-Nitrotoluene (B166867) | 12 |
| Nitrobenzene | 8 |
| 4-Nitrobenzoic acid | 5 |
The oxidative catabolism of nitroaromatic compounds can be initiated by two main classes of enzymes: monooxygenases and dioxygenases. dtic.mil The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack, posing a challenge for microbial degradation. asm.orgnih.gov
Monooxygenases catalyze the replacement of a nitro group with a hydroxyl group, leading to the release of nitrite. dtic.mil This mechanism is observed in the degradation of compounds like 4-nitrophenol. dtic.mil
Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.govannualreviews.org This destabilizes the aromatic structure and can lead to the spontaneous elimination of the nitro group as nitrite. nih.govannualreviews.org This is a common strategy for a variety of nitroaromatic compounds. nih.govannualreviews.org For instance, nitrobenzene dioxygenase, a member of the naphthalene family of Rieske non-heme iron oxygenases, catalyzes the initial step in nitrobenzene degradation. nih.gov
Following the initial oxidative attack and removal of the nitro group, the resulting hydroxylated intermediates are funneled into ring-fission pathways, ultimately leading to intermediates of central metabolism. dtic.mil
Bioremediation Potential of Nitroaromatic Compounds in Chemical Processes
The microbial degradation pathways for nitroaromatic compounds hold significant potential for bioremediation applications in industrial settings. nih.govsensusimpact.com Due to their toxicity and persistence, nitroaromatic compounds are considered environmental pollutants. asm.orgnih.gov Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. slideshare.net
Microorganisms capable of utilizing nitroaromatic compounds as sources of carbon, nitrogen, and energy can be employed to decontaminate soil and groundwater. nih.govcswab.org The enzymatic machinery from these organisms, such as nitroaromatic dioxygenases, can be harnessed for biocatalytic processes to treat industrial wastewater containing these pollutants. oup.com The effectiveness of bioremediation can depend on various factors, including the specific microbial strains used, the concentration of the pollutant, and environmental conditions. For example, some bacterial strains have been shown to degrade over 90% of 2-nitrobenzoate in soil microcosms within 10-12 days. frontiersin.org
Integration of Green Chemistry Principles in 3-Nitrobenzoic Acid Applications
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov The application of these principles to the synthesis and use of 3-Nitrobenzoic acid and its derivatives can significantly enhance their environmental profile.
Key green chemistry principles relevant to 3-Nitrobenzoic acid chemistry include:
Prevention of Waste : Designing synthetic routes that minimize byproducts is preferable to treating waste after it has been created. sigmaaldrich.comacs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comskpharmteco.com The use of biocatalysts, such as enzymes, can contribute to this goal by enabling reactions to occur under milder conditions and with higher specificity, reducing the need for protecting groups and hazardous reagents. acs.org
Design for Degradation : Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. acs.org Understanding the enzymatic degradation pathways of 3-Nitrobenzoic acid is crucial for designing molecules that are more readily biodegradable.
By integrating biocatalysis and the principles of green chemistry, the lifecycle of 3-Nitrobenzoic acid, from its synthesis to its ultimate environmental fate, can be made more sustainable.
Future Perspectives and Emerging Research Directions in 3 Nitrobenzoic Acid Chemistry
Development of Novel Catalytic Systems for 3-Nitrobenzoic Acid Transformations
The transformation of 3-Nitrobenzoic acid, particularly the reduction of its nitro group to an amine, is a pivotal step in the synthesis of dyes, pharmaceuticals, and other fine chemicals. wikipedia.orgunimi.it Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems for this and other transformations.
Recent advancements have moved beyond traditional noble metal catalysts like Palladium and Platinum. academax.comiaea.org While effective, these catalysts are often expensive and can suffer from deactivation. Consequently, research is exploring the use of non-noble metal catalysts and even metal-free systems. For instance, catalysts based on iron, cobalt, and nickel are gaining attention for the hydrogenation of nitroarenes. unimi.it These earth-abundant metals offer a more cost-effective and sustainable alternative.
Moreover, the field of photocatalysis is opening new avenues for 3-Nitrobenzoic acid transformations. Photocatalysis can enable reactions to occur at room temperature and low pressure, significantly reducing energy consumption. frontiersin.org For example, CeO₂ modified TiO₂ nanocomposites have shown promise in the photocatalytic hydrogenation of nitrobenzene (B124822), a reaction pathway analogous to the reduction of 3-Nitrobenzoic acid. frontiersin.org
Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation
| Catalyst Type | Examples | Advantages | Challenges |
|---|---|---|---|
| Noble Metal Catalysts | Pt, Pd, Rh, Au | High activity and selectivity | High cost, potential for poisoning |
| Non-Noble Metal Catalysts | Ni, Co, Fe | Lower cost, more abundant | Often require harsher reaction conditions |
| Photocatalysts | TiO₂, CeO₂ | Mild reaction conditions, sustainable | Lower reaction rates, catalyst stability |
The selective hydrogenation of nitroarenes to N-arylhydroxylamines is another area of active research, with Pt/C catalysts in continuous-flow systems showing high selectivity. researchgate.net The development of catalysts that can selectively reduce the nitro group in the presence of other reducible functional groups remains a significant challenge and a key research direction. academax.comacs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical processes into continuous flow reactors and automated platforms represents a paradigm shift in chemical manufacturing. nih.govamt.ukresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, particularly for highly exothermic and potentially hazardous reactions like nitration. ewadirect.com The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for superior temperature control and mixing, leading to enhanced safety, higher yields, and improved product quality. nih.govewadirect.com
For the synthesis and transformation of 3-Nitrobenzoic acid, flow chemistry presents several opportunities. The nitration of benzoic acid to produce 3-Nitrobenzoic acid is a classic example of a reaction that can be significantly improved through flow chemistry. youtube.com Furthermore, subsequent transformations, such as the catalytic hydrogenation of the nitro group, can also be seamlessly integrated into a continuous flow process. researchgate.net This "end-to-end" continuous manufacturing approach can significantly streamline the production of 3-Nitrobenzoic acid derivatives. amt.uk
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reaction conditions and novel derivatives of 3-Nitrobenzoic acid. These platforms can perform a large number of experiments in a short period, systematically varying parameters such as temperature, pressure, catalyst, and solvent.
Exploration of Advanced Material Science Applications
3-Nitrobenzoic acid and its derivatives are proving to be valuable building blocks in the field of material science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by carefully selecting the metal and the organic linker.
The presence of the nitro group in 3-Nitrobenzoic acid can impart unique properties to the resulting MOFs. For example, the electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF, making it a potentially useful catalyst. researchgate.net Additionally, the nitro group can influence the gas adsorption properties of the MOF, with studies showing that nitro-functionalized MOFs can be effective for CO₂ capture. researchgate.net
Recent research has demonstrated the synthesis of novel MOFs using 3-nitro-4-(pyridin-4-yl)benzoic acid as a ligand. nih.gov These MOFs exhibit interesting topological structures and show potential for applications in gas separation, with one of the synthesized MOFs demonstrating good selectivity for CO₂ over N₂. nih.gov Furthermore, energetic MOFs with potential applications as explosives have been synthesized using a derivative of 3-nitrobenzoic acid. rsc.orgrsc.org
Table 2: Applications of 3-Nitrobenzoic Acid-Based MOFs
| MOF Ligand | Metal Ion | Potential Application | Reference |
|---|---|---|---|
| 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid | Cd, Cu, Nd | Energetic materials | rsc.orgrsc.org |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd, Ni | Gas adsorption and separation | nih.gov |
In Silico Design and Optimization of 3-Nitrobenzoic Acid Derivatives
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. chemrxiv.orgacs.orgbohrium.comchemrxiv.orgresearchgate.net These methods allow for the prediction of molecular properties and the rational design of new molecules with desired characteristics, thereby reducing the need for time-consuming and resource-intensive trial-and-error experimentation.
For 3-Nitrobenzoic acid, in silico approaches can be used to design new derivatives with optimized properties for specific applications. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of 3-Nitrobenzoic acid derivatives with their biological activity or toxicity. nih.govnih.govchitkara.edu.insemanticscholar.org This information can then be used to design new compounds with enhanced activity and reduced toxicity.
Computational studies can also be used to investigate the formation of solid solutions and solvates of 3-Nitrobenzoic acid derivatives, which is crucial for understanding and controlling the solid-state properties of these compounds. chemrxiv.orgacs.orgbohrium.comchemrxiv.orgresearchgate.net Furthermore, computational modeling can aid in the design of new catalysts for 3-Nitrobenzoic acid transformations by providing insights into reaction mechanisms and catalyst-substrate interactions.
Innovations in Sustainable and Scalable Production Methods for 3-Nitrobenzoic Acid
The principles of green chemistry are increasingly being applied to the production of industrial chemicals to minimize their environmental impact. wjpmr.comrsc.orgrsc.orgjddhs.com For 3-Nitrobenzoic acid, research is focused on developing more sustainable and scalable production methods that reduce waste, use less hazardous reagents, and are more energy-efficient.
One area of focus is the development of greener nitration methods. Traditional nitration processes often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant amounts of acidic waste. ewadirect.com Alternative nitrating agents and solvent-free reaction conditions are being explored to address these issues. wjpmr.com For example, the use of solid acid catalysts or milder nitrating agents could reduce the environmental burden of the nitration process.
Furthermore, the use of renewable feedstocks and biocatalysis represents a long-term goal for the sustainable production of 3-Nitrobenzoic acid and other aromatic compounds. chimia.chchimia.ch While still in the early stages of development, these approaches have the potential to significantly reduce the carbon footprint of the chemical industry.
Q & A
Basic: Synthesis and Purification
Q: How is 3-nitrobenzoic acid synthesized from benzoic acid, and what critical reaction conditions ensure regioselective nitration? A: The synthesis involves nitrating benzoic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The nitration occurs at the meta position due to the electron-withdrawing carboxyl group directing substituents. Key conditions include:
- Temperature control : Maintaining 0–5°C during HNO₃ addition to prevent di-nitration or side reactions .
- Catalyst regeneration : H₂SO₄ protonates the aromatic ring, enhancing electrophilic substitution, and is regenerated after the reaction .
- Workup : Neutralization with water, followed by recrystallization from ethanol/water to isolate pure 3-nitrobenzoic acid .
Basic: Characterization
Q: What analytical methods are recommended for confirming the purity and structure of 3-nitrobenzoic acid, and what are the expected benchmarks? A: Key methods include:
- Melting point analysis : Expected range 139–143°C (pure compound). Discrepancies (e.g., 131–141°C) may indicate impurities or polymorphic forms .
- HPLC : Purity ≥99% (area%) under reverse-phase conditions with a C18 column and UV detection at 254 nm .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
Basic: Safety Handling
Q: What are the key safety protocols for handling 3-nitrobenzoic acid in laboratory settings? A: Critical precautions include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a NIOSH-approved respirator if dust is generated .
- Ventilation : Work in a fume hood to prevent inhalation of particles (H335 hazard) .
- Spill management : Avoid dust formation; clean with absorbent materials and dispose as hazardous waste .
Advanced: Mechanistic Insights
Q: Explain the catalytic cycle and mechanistic steps involved in the nitration of benzoic acid to form 3-nitrobenzoic acid, including the role of sulfuric acid.
A: The mechanism proceeds via electrophilic aromatic substitution:
Nitronium ion (NO₂⁺) formation : H₂SO₄ protonates HNO₃, generating NO₂⁺ .
Electrophilic attack : The carboxyl group directs NO₂⁺ to the meta position due to its electron-withdrawing effect.
Deprotonation : Regeneration of the aromatic ring and HSO₄⁻, which reprotonates to reform H₂SO₄ .
Methodological validation: Kinetic studies using isotopic labeling (¹⁵NO₃⁻) or computational DFT calculations can confirm the regioselectivity .
Advanced: Contradictory Data Analysis
Q: How can researchers resolve discrepancies in reported melting points (e.g., 131–141°C vs. 139–143°C) for 3-nitrobenzoic acid? A: Variations arise from:
- Purity : Impurities lower melting points. Recrystallize twice and compare with HPLC .
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Experimental technique : Calibrate equipment with standard references (e.g., pure benzoic acid, m.p. 122°C) .
Advanced: Application in Heterocycles
Q: Describe methodologies for utilizing 3-nitrobenzoic acid in synthesizing quinoxaline derivatives.
A: Example protocol:
Reduction : Convert 3-nitrobenzoic acid to 3-aminobenzoic acid using H₂/Pd-C or Sn/HCl .
Condensation : React with diketones (e.g., phenanthrenequinone) in acetic acid at 230°C for 10 minutes .
Purification : Recrystallize from ether or chloroform; characterize via ¹H NMR (quinoxaline protons at δ 8.5–9.0 ppm) .
Advanced: Acidity and Reactivity
Q: How does the nitro group's position influence the acidity of nitrobenzoic acid isomers? A: The meta-nitro group increases acidity (pKa = 3.47) compared to ortho (pKa = 2.16) due to reduced resonance stabilization of the carboxylate anion. Experimental validation:
- Potentiometric titration in aqueous ethanol (50% v/v) at 25°C.
- Compare with theoretical pKa values from Hammett σ constants .
| Isomer | pKa (25°C) |
|---|---|
| 2-Nitrobenzoic acid | 2.16 |
| 3-Nitrobenzoic acid | 3.47 |
| 4-Nitrobenzoic acid | 3.41 |
Advanced: Photocatalytic Applications
Q: Outline the role of 3-nitrobenzoic acid-derived copper complexes in photocatalytic degradation.
A: Example application from M. Jamil et al. (2024):
- Synthesis : Ligand exchange with Cu(NO₃)₂ in ethanol forms a Cu(II)-3-nitrobenzoate complex.
- Photocatalysis : Degrades methylene blue (λ = 660 nm) under UV light via hydroxyl radical (•OH) generation.
- Performance metrics : Quantify using TOC analysis (>80% mineralization in 2 h) and LC-MS to track intermediate products .
Notes
- Abbreviations : Full chemical names used per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
